Biotin-PEG4-OH

Affinity Purification Biotin-Avidin Binding PEGylation

Biotin-PEG4-OH (CAS 1217609-84-1) is a heterobifunctional reagent featuring a biotin moiety connected to a tetra(ethylene glycol) (PEG4) spacer terminated with a primary hydroxyl group. With a molecular formula of C₁₈H₃₃N₃O₆S and a molecular weight of 419.54 g/mol, it is a fundamental building block in chemical biology for introducing biotin labels with enhanced water solubility and reduced steric hindrance.

Molecular Formula C18H33N3O6S
Molecular Weight 419.5 g/mol
Cat. No. B15543230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG4-OH
Molecular FormulaC18H33N3O6S
Molecular Weight419.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24)
InChIKeyZXIIDTTUJDVFCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Biotin-PEG4-OH: Key Chemical and Bioconjugation Linker Data for Scientific Procurement


Biotin-PEG4-OH (CAS 1217609-84-1) is a heterobifunctional reagent featuring a biotin moiety connected to a tetra(ethylene glycol) (PEG4) spacer terminated with a primary hydroxyl group . With a molecular formula of C₁₈H₃₃N₃O₆S and a molecular weight of 419.54 g/mol, it is a fundamental building block in chemical biology for introducing biotin labels with enhanced water solubility and reduced steric hindrance . The compound is a key intermediate for the synthesis of more complex biotinylation reagents and serves as a PEG-based linker in the assembly of Proteolysis Targeting Chimeras (PROTACs) [1]. Its defined, single-molecular-weight structure ensures reproducibility in critical bioconjugation and drug discovery workflows .

Why Biotin-PEG4-OH Cannot Be Readily Substituted by Other Biotin-PEGn-OH or Biotin-LC Analogs


The performance of a biotin-labeled molecule is critically dependent on the length of the spacer arm between the biotin and the conjugated cargo . Substituting Biotin-PEG4-OH with a shorter analog (e.g., Biotin-PEG2-OH) can severely restrict accessibility to the deep biotin-binding pocket of avidin or streptavidin, reducing binding efficiency . Conversely, longer PEG chains (e.g., Biotin-PEG11-OH) introduce excessive conformational flexibility that can shield the biotin moiety, leading to a dramatic increase in the equilibrium dissociation constant (Kd) from ~10⁻¹⁵ M to ~10⁻⁸ M, a 10-million-fold loss in affinity [1]. Furthermore, replacing the hydrophilic PEG4 spacer with a traditional hydrophobic LC (aminocaproic acid) linker of comparable length can cause aggregation and precipitation of the biotinylated biomolecule, rendering it unusable [2]. These stark differences confirm that generic substitution based on similar functional groups is not viable for ensuring experimental reproducibility.

Quantitative Performance Differentiation of Biotin-PEG4-OH Against Key Comparators


PEG4 Spacer Length Maintains High-Affinity Avidin Binding Compared to Longer PEG Chains

The PEG4 spacer in Biotin-PEG4-OH represents a critical inflection point for maintaining high-affinity biotin-avidin binding. Systematic studies demonstrate that increasing the PEG chain molecular weight from 588 g/mol to 5000 g/mol increases the equilibrium dissociation constant (Kd) from approximately 10⁻¹⁵ M to 10⁻⁸ M [1]. The PEG4 spacer (MW ~176 g/mol for the PEG chain) falls on the lower end of this range, preserving near-wild-type affinity, whereas longer PEG chains like PEG3400 and PEG5000 result in a 10-million-fold loss in binding strength and reduced stoichiometry from 4:1 to 1:1 [1]. This data establishes that Biotin-PEG4-OH is optimally positioned to deliver strong, multivalent binding to avidin/streptavidin platforms, a property that is quantitatively lost with longer-chain alternatives.

Affinity Purification Biotin-Avidin Binding PEGylation

Hydrophilic PEG4 Spacer Prevents Biotinylated Protein Aggregation vs. Hydrophobic LC-Biotin

A direct comparison between a PEG4-based biotin linker and the traditional hydrophobic LC-biotin (which uses an aminocaproic acid spacer) reveals a qualitative but critical performance advantage for the PEG4 derivative. Data indicates that while the two linkers have comparable lengths, the PEG4-based reagent will not cause aggregation or precipitation of the conjugated biomolecule, even at high levels of biotin incorporation [1]. In stark contrast, the hydrophobic LC-biotin triggers significant aggregation and precipitation of the biomolecule after the addition of only a few biotin groups [1]. This property is attributed to the amphiphilic nature of the PEG chain, which confers excellent solubility in aqueous buffers, unlike the poorly soluble biotin and hydrophobic LC linker [1].

Protein Aggregation Solubility Enhancement Bioconjugation

Optimal PEG4 Linker Length for PROTAC Ternary Complex Formation

In the design of PROTACs, linker length is a primary determinant of degradation efficiency. The PEG4 motif is identified as an empirical 'gold standard' alongside PEG6 and PEG8 for spanning the inter-protein distance between an E3 ligase and a target protein [1]. The PEG4 linker provides a near-rigid span (~19.2 Å ) that is useful for targeting buried or sterically congested pockets, imposing a defined distance that constrains rotational freedom and enforces a well-defined orientation in the ternary complex [1]. This is distinct from longer linkers like PEG8, which provide additional flexibility to absorb domain motions but may increase the entropic penalty of binding [1]. Using Biotin-PEG4-OH as a building block allows medicinal chemists to specifically probe this 'shorter, more rigid' regime of the linker optimization landscape.

PROTAC Targeted Protein Degradation Linker Optimization

Primary Hydroxyl Group Provides a Versatile and Stable Handle for Further Derivatization

Unlike its activated ester counterparts (e.g., Biotin-PEG4-NHS), Biotin-PEG4-OH features a terminal primary hydroxyl group that is chemically stable for long-term storage and offers a versatile handle for downstream functionalization . This stability is in contrast to NHS esters, which are hydrolytically labile and require strictly anhydrous conditions for storage and use . The -OH group can be selectively activated using a wide range of established chemistry (e.g., tosylation, mesylation, Mitsunobu reaction) to introduce a variety of functional groups (e.g., azide, alkyne, amine, carboxylic acid) as needed . This provides the user with unparalleled control over the final reactive group, enabling custom biotinylation strategies that are not possible with pre-activated, less stable analogs.

Chemical Synthesis Surface Modification Linker Chemistry

Validated Application Scenarios Where Biotin-PEG4-OH Provides a Demonstrable Advantage


Synthesis of Custom Biotinylated Probes for High-Sensitivity Pull-Down Assays

Biotin-PEG4-OH is the preferred starting material for synthesizing bespoke biotinylated small molecules or peptide probes for affinity purification. Its PEG4 spacer is demonstrably optimal for preserving the near-picomolar (10⁻¹⁵ M) affinity of the biotin-streptavidin interaction, ensuring quantitative capture of low-abundance protein targets [1]. This is a critical advantage over longer PEG linkers, which can reduce binding affinity by up to 10⁷-fold, leading to significant sample loss [1].

Development of PROTACs Targeting Proteins with Shallow or Occluded Binding Pockets

In PROTAC development, Biotin-PEG4-OH can be used to install a short, semi-rigid linker between an E3 ligase ligand and a target protein ligand. This PEG4-based linker is specifically indicated for targets where the binding pocket is buried or sterically hindered, as the shorter, more constrained linker enforces a precise and stable ternary complex orientation that is critical for efficient ubiquitination [2]. This is a different design paradigm than using longer PEG8 or PEG12 linkers, which are suited for more flexible targets [2].

Biotinylation of Hydrophobic Molecules for Improved Aqueous Solubility

The hydrophilic PEG4 spacer in Biotin-PEG4-OH makes it an excellent choice for conjugating to hydrophobic small molecules or peptides. The resulting conjugate will have markedly improved water solubility compared to conjugates made with traditional hydrocarbon-based LC-biotin linkers [3]. This prevents the aggregation and precipitation that commonly plague LC-biotin conjugates, ensuring the biotinylated molecule remains in solution and biologically active for downstream assays [3].

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